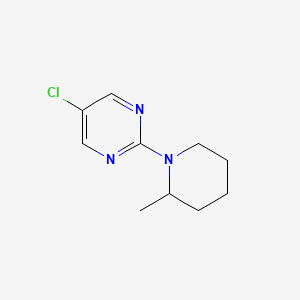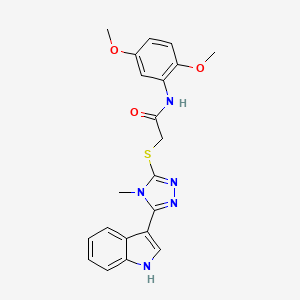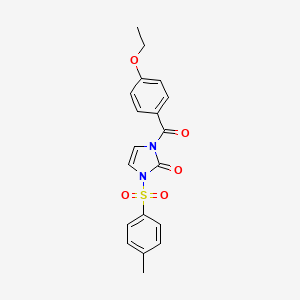![molecular formula C17H17N5OS B2857457 2-(1-benzothiophen-2-yl)-1-[(9-methyl-9H-purin-6-yl)amino]propan-2-ol CAS No. 2379977-72-5](/img/structure/B2857457.png)
2-(1-benzothiophen-2-yl)-1-[(9-methyl-9H-purin-6-yl)amino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-benzothiophen-2-yl)-1-[(9-methyl-9H-purin-6-yl)amino]propan-2-ol is a complex organic compound that features a benzothiophene ring and a purine derivative. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzothiophen-2-yl)-1-[(9-methyl-9H-purin-6-yl)amino]propan-2-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Attachment of the Purine Derivative: This step might involve nucleophilic substitution reactions where the purine derivative is introduced.
Final Assembly: The final step would involve coupling the benzothiophene and purine moieties under specific conditions, possibly using catalysts or specific solvents.
Industrial Production Methods
Industrial production would scale up these reactions, often optimizing for yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions could target the purine moiety or other functional groups.
Substitution: Various substitution reactions could occur, especially at positions on the benzothiophene ring or the purine derivative.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts might be used in coupling reactions.
Major Products
The major products would depend on the specific reactions but could include oxidized or reduced forms of the original compound, or derivatives with substituted groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it could be investigated for its interactions with enzymes or receptors, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential, such as anti-cancer or anti-viral activities.
Industry
Industrially, it could be used in the synthesis of advanced materials or as a specialty chemical in various applications.
Wirkmechanismus
The mechanism of action would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. Molecular targets could include kinases, receptors, or other proteins involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Benzothiophen-2-yl)-1-[(9-methylpurin-6-yl)amino]ethanol
- 2-(1-Benzothiophen-2-yl)-1-[(9-methylpurin-6-yl)amino]butan-2-ol
Uniqueness
What sets 2-(1-benzothiophen-2-yl)-1-[(9-methyl-9H-purin-6-yl)amino]propan-2-ol apart might be its specific substitution pattern, which could confer unique biological activities or chemical reactivity.
Eigenschaften
IUPAC Name |
2-(1-benzothiophen-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-17(23,13-7-11-5-3-4-6-12(11)24-13)8-18-15-14-16(20-9-19-15)22(2)10-21-14/h3-7,9-10,23H,8H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHUPLFNOBGGHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C2C(=NC=N1)N(C=N2)C)(C3=CC4=CC=CC=C4S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
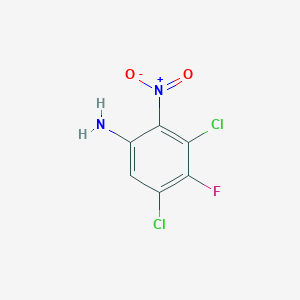
![N-prop-2-enyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B2857381.png)
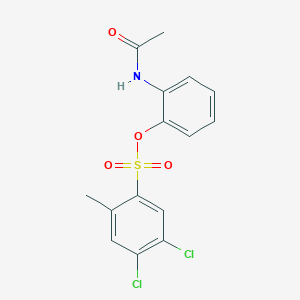

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2857386.png)
![2-[(Oxolan-3-yl)methoxy]acetonitrile](/img/structure/B2857387.png)
![N-[(2-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2857388.png)
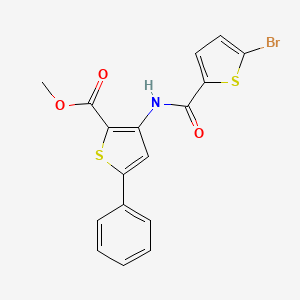
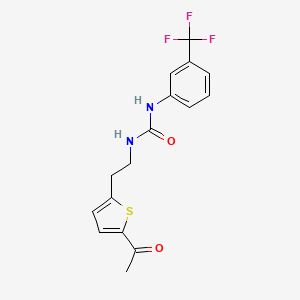
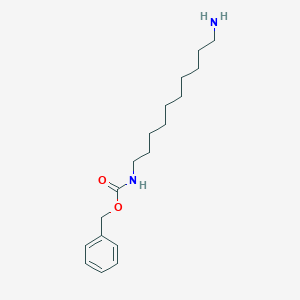
![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2857392.png)
